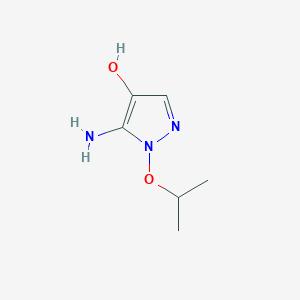

5-Amino-1-isopropoxy-1h-pyrazol-4-ol

Description

Properties

Molecular Formula |

C6H11N3O2 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-amino-1-propan-2-yloxypyrazol-4-ol |

InChI |

InChI=1S/C6H11N3O2/c1-4(2)11-9-6(7)5(10)3-8-9/h3-4,10H,7H2,1-2H3 |

InChI Key |

MRGRRQFABSAZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)ON1C(=C(C=N1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropoxy-1h-pyrazol-4-ol typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . The reaction conditions often include the use of catalysts such as alumina–silica-supported MnO2, which facilitates the reaction in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions (MCRs) that are environmentally benign and efficient. These methods utilize green solvents and heterogeneous catalysts to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropoxy-1h-pyrazol-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like MnO2.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The conditions often involve mild temperatures and aqueous environments to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, which can further undergo cyclization to form fused heterocyclic compounds .

Scientific Research Applications

5-Amino-1-isopropoxy-1h-pyrazol-4-ol has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: The compound is used in the development of biologically active molecules with potential therapeutic effects.

Medicine: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Industry: The compound finds applications in the production of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropoxy-1h-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and cyclin-dependent kinases, which are involved in inflammatory and cancer pathways . Its unique structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following pyrazole derivatives share structural similarities with 5-Amino-1-isopropoxy-1H-pyrazol-4-ol, differing primarily in substituent groups. These variations influence their chemical and functional profiles:

Table 1: Structural Comparison of Pyrazole Derivatives

Substituent Effects on Reactivity and Solubility

- N1 Substituents: The isopropoxy group in 5-Amino-1-isopropoxy-1H-pyrazol-4-ol is bulkier and more lipophilic than the phenyl group in 5-Amino-1-phenyl-1H-pyrazole. This may reduce aqueous solubility but improve membrane permeability .

- Position 4 Functional Groups: The hydroxyl group in the target compound contrasts with the nitrile group in 5-Amino-1-(5-fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carbonitrile.

- Heteroaromatic vs. Alkoxy Substituents: The 6-methylpyridazinyl group in 5-Amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol introduces a nitrogen-rich aromatic system, which could enhance binding to biological targets but may also increase polarity compared to isopropoxy .

Biological Activity

5-Amino-1-isopropoxy-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

5-Amino-1-isopropoxy-1H-pyrazol-4-ol has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 5-amino-1-propan-2-yloxypyrazol-4-ol |

| InChI Key | MRGRRQFABSAZCN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)ON1C(=C(C=N1)O)N |

The isopropoxy group enhances the compound's solubility and biological activity, making it a versatile building block in organic synthesis and drug development.

Synthesis

The synthesis of 5-Amino-1-isopropoxy-1H-pyrazol-4-ol typically involves cyclocondensation reactions with hydrazines and various carbonyl compounds. Industrial methods may utilize environmentally friendly multi-component reactions (MCRs) to achieve high yields.

The biological activity of 5-Amino-1-isopropoxy-1H-pyrazol-4-ol is attributed to its ability to interact with various molecular targets. It has been identified as an inhibitor of key enzymes involved in inflammatory and cancer pathways, such as p38 MAPK and cyclin-dependent kinases. These interactions can modulate cellular signaling pathways, leading to potential therapeutic effects against diseases characterized by inflammation and uncontrolled cell proliferation.

Therapeutic Applications

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines such as IL-6 has been observed in animal models, suggesting potential use in treating inflammatory diseases .

- Anticancer : The compound's ability to inhibit kinases involved in tumor growth presents opportunities for development as an anticancer agent .

- Antimicrobial : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

- IRAK4 Inhibitors : A series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of IRAK4, a kinase involved in inflammatory responses. The modifications at various positions significantly influenced their potency and selectivity, indicating the importance of structural variations in enhancing biological activity .

- Antioxidant Activity : Compounds similar to 5-Amino-1-isopropoxy-1H-pyrazol-4-ol have shown high radical-binding activity comparable to Trolox in ABTS assays, highlighting their potential as antioxidants .

Comparative Analysis

When compared to similar compounds, 5-Amino-1-isopropoxy-1H-pyrazol-4-ol stands out due to its unique isopropoxy group, which enhances its solubility and biological efficacy. This uniqueness allows for better interaction with biological targets compared to other pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Amino-1-isopropoxy-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with hydrazine derivatives under reflux conditions. Microwave-assisted synthesis (200°C, 30 min) significantly reduces reaction time and improves yield compared to traditional heating . Purification often involves column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol to achieve >95% purity . Key parameters include pH control (neutral to slightly acidic) and stoichiometric ratios of isopropoxy precursors to avoid side products.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, resolving bond angles (e.g., C–N–C ≈ 108°) and hydrogen-bonding networks . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., isopropoxy group at N1: δ ~4.5 ppm for methine protons).

- FTIR : For identifying functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹ if oxidized).

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.1) .

Q. How can researchers ensure reproducibility in synthesizing high-purity samples?

- Methodological Answer : Strict control of recrystallization solvents (e.g., 2-propanol for polar byproducts) and temperature gradients (slow cooling from 60°C to 4°C) minimizes impurities. Use of anhydrous conditions during synthesis prevents hydrolysis of the isopropoxy group. Purity validation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How do hydrogen-bonding networks in 5-Amino-1-isopropoxy-1H-pyrazol-4-ol influence its supramolecular assembly?

- Methodological Answer : Graph-set analysis (R₂²(8) motifs) reveals N–H···O and O–H···N interactions between the amino, hydroxyl, and pyrazole groups, forming 2D sheets. SCXRD data show interlayer distances of ~3.5 Å, stabilized by van der Waals forces. Computational tools like Mercury CSD can model packing efficiency and predict co-crystal formation with carboxylic acids .

Q. What computational strategies predict the compound’s reactivity in heterocyclic ring-forming reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic reactivity at the C4 hydroxyl group. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization for drug discovery .

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data?

- Methodological Answer : Discrepancies in NMR shifts (e.g., deshielded protons due to solvent polarity) require cross-validation with SCXRD and dynamic NMR experiments (variable-temperature ¹H NMR). For conflicting IR bands, deuteration studies or isotopic labeling (¹⁵N) clarify vibrational modes. Collaborative use of synchrotron radiation for SCXRD enhances resolution of tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.